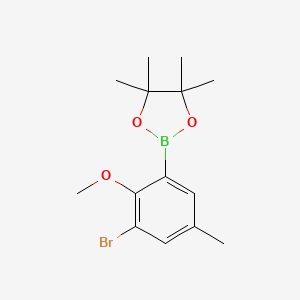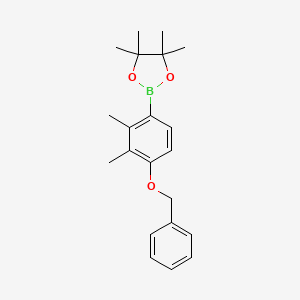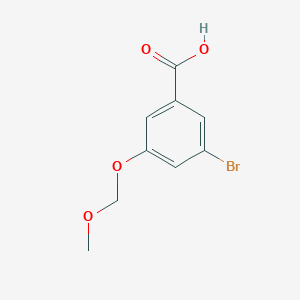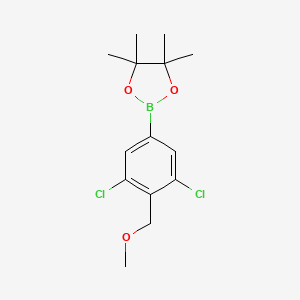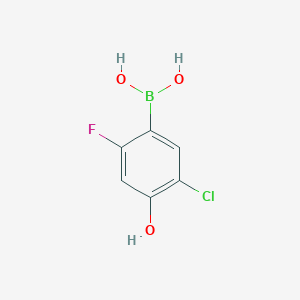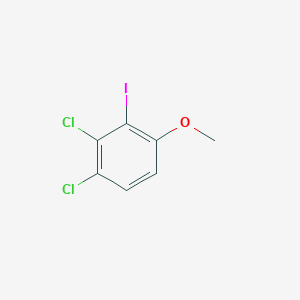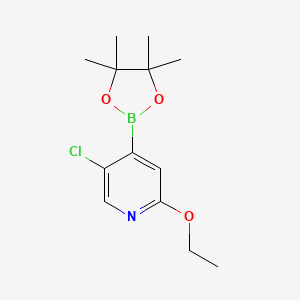
4-(Phenylmethoxy)-1-naphthalenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylmethoxy)-1-naphthalenemethanol (4-PMN) is a synthetic compound derived from the naphthalene family of compounds. This compound has been used in scientific research for a variety of purposes, including as a model compound for investigating the biochemical and physiological effects of drugs. 4-PMN has been studied in the laboratory for its potential therapeutic benefits and its ability to interact with several different biological systems.
Applications De Recherche Scientifique
4-(Phenylmethoxy)-1-naphthalenemethanol has been used in a variety of scientific research applications, including as a model compound for studying the biochemical and physiological effects of drugs. It has also been studied for its potential therapeutic benefits and its ability to interact with several different biological systems. In addition, 4-(Phenylmethoxy)-1-naphthalenemethanol has been used to study the pharmacology of the serotonin system and to investigate the effects of drugs on the central nervous system.
Mécanisme D'action
The mechanism of action of 4-(Phenylmethoxy)-1-naphthalenemethanol is not completely understood. However, it is believed that 4-(Phenylmethoxy)-1-naphthalenemethanol is metabolized by cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds. It is also believed that 4-(Phenylmethoxy)-1-naphthalenemethanol may act as an agonist or antagonist of certain receptors, although this has yet to be confirmed.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Phenylmethoxy)-1-naphthalenemethanol have been studied in laboratory models. It has been found to have a number of effects, including the inhibition of the serotonin transporter and the stimulation of serotonin release from neurons. It has also been found to have an inhibitory effect on the reuptake of dopamine and norepinephrine. In addition, 4-(Phenylmethoxy)-1-naphthalenemethanol has been found to have an effect on the regulation of the hypothalamic-pituitary-adrenal axis.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(Phenylmethoxy)-1-naphthalenemethanol in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in solution. In addition, it has been found to have a number of biochemical and physiological effects, making it a useful tool for studying the effects of drugs on the body. However, there are also some limitations to using 4-(Phenylmethoxy)-1-naphthalenemethanol in laboratory experiments. For example, its effects on the central nervous system are not completely understood, and its effects on the hypothalamic-pituitary-adrenal axis are not yet fully understood.
Orientations Futures
There are a number of potential future directions for the use of 4-(Phenylmethoxy)-1-naphthalenemethanol in scientific research. These include further studies into its effects on the serotonin system, its effects on the regulation of the hypothalamic-pituitary-adrenal axis, and its potential therapeutic benefits. In addition, further research could be conducted into its potential interactions with other biological systems, such as the immune system and the cardiovascular system. Finally, further studies could be conducted into its potential use as a model compound for investigating the biochemical and physiological effects of drugs.
Méthodes De Synthèse
The synthesis method for 4-(Phenylmethoxy)-1-naphthalenemethanol involves the reaction of 1-naphthol with 4-methoxyphenol in the presence of an acid catalyst. This reaction results in the formation of 4-(Phenylmethoxy)-1-naphthalenemethanol, which is then isolated by means of chromatography. The reaction is relatively simple and can be performed in a laboratory setting.
Propriétés
IUPAC Name |
(4-phenylmethoxynaphthalen-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-12-15-10-11-18(17-9-5-4-8-16(15)17)20-13-14-6-2-1-3-7-14/h1-11,19H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTMHOSDOSUSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylmethoxy)-1-naphthalenemethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

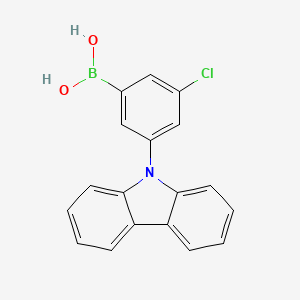
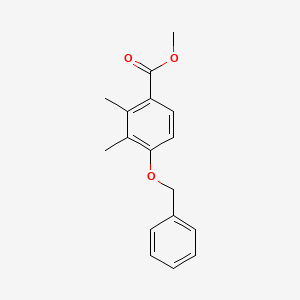
![[2-Fluoro-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B6301300.png)
